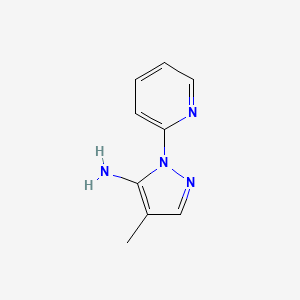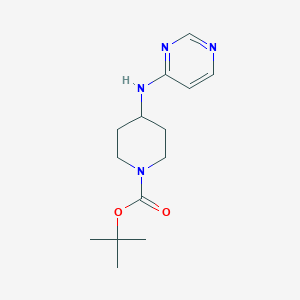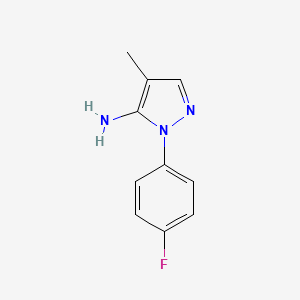
Cesium Lead Tribromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium Lead Tribromide is an inorganic compound with the chemical formula CsPbBr₃. It belongs to the family of perovskite materials, which are known for their unique crystal structures and remarkable optoelectronic properties.
Mecanismo De Acción
Target of Action
Cesium Lead Tribromide (CsPbBr3) primarily targets the optical properties of materials. It is a perovskite compound that has been extensively studied for its unique photoluminescent properties . The primary role of CsPbBr3 is to enhance the optical performance of devices, such as solar cells and light-emitting diodes .
Mode of Action
CsPbBr3 interacts with light in a process known as one-photon up-conversion photoluminescence . This is an optical phenomenon whereby the thermal energy of a fluorescent material increases the energy of an emitted photon compared with the energy of the photon that was absorbed . When this occurs with near unity efficiency, the emitting material undergoes a net decrease in temperature, a process known as optical cooling .
Biochemical Pathways
The mechanism of CsPbBr3 involves a phonon-mediated up-conversion process where thermal energy from the emitting material combines with a low energy absorbed photon to produce higher energy optical emission . This process is thermally activated, and the yield of up-converted photoluminescence is also a reporter of the temperature of the emitter .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of CsPbBr3, we can discuss its stability and degradation. The stability of CsPbBr3 can be significantly enhanced by adding trioctylphosphine (TOP) as part of the post-synthesis treatment . This treatment allows CsPbBr3 quantum dots to maintain their absorption and photoluminescence emission properties over the course of weeks .
Result of Action
The result of CsPbBr3’s action is the generation of highly efficient fluorescence . This makes CsPbBr3 a promising target for luminescence up-conversion . Additionally, CsPbBr3 nanocrystals have been shown to cool during the up-conversion of 532 nm CW laser excitation .
Action Environment
The action of CsPbBr3 is influenced by environmental factors such as temperature and moisture . Rapid crystallization of the CsPbBr3 perovskite layer can minimize the influence of moisture or oxygen . Furthermore, the stability of CsPbBr3 can be enhanced in solution phase, which otherwise decays rapidly in hours .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cesium Lead Tribromide can be synthesized using several methods, including the hot injection method, solution-based methods, and chemical vapor deposition (CVD). The hot injection method involves the rapid injection of precursor substances, such as cesium oleate and lead bromide, into a hot solvent. This method allows for precise control over the size and morphology of the resulting nanocrystals . Solution-based methods, such as the use of surfactants like hexadecyltrimethylammonium bromide, can enhance the stability and photoluminescence quantum yield of the perovskite nanoparticles . CVD is another method used to grow single-crystalline cesium lead halide microplatelets for optoelectronic applications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using methods like the hot injection method or CVD. These methods are optimized to ensure high yield, purity, and consistency of the product. The use of surfactants and other stabilizing agents is common to enhance the stability and performance of the material .
Análisis De Reacciones Químicas
Types of Reactions
Cesium Lead Tribromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include cesium oleate, lead bromide, and surfactants like hexadecyltrimethylammonium bromide. Reaction conditions such as temperature, solvent, and reaction time play a crucial role in determining the properties of the final product .
Major Products Formed
The major products formed from the reactions involving this compound include perovskite nanocrystals with varying sizes and morphologies. These nanocrystals exhibit high photoluminescence quantum yield and stability, making them suitable for optoelectronic applications .
Aplicaciones Científicas De Investigación
Cesium Lead Tribromide has a wide range of scientific research applications, including:
Photovoltaics: Used as an absorber layer in solar cells due to its high photoluminescence quantum yield and stability.
Light-Emitting Diodes (LEDs): Utilized in the fabrication of LEDs for display and lighting applications.
Photodetectors: Employed in photodetectors for detecting light and converting it into electrical signals.
Optoelectronic Devices: Used in various optoelectronic devices, including lasers and sensors.
Comparación Con Compuestos Similares
Similar Compounds
Cesium Lead Iodide (CsPbI₃): Known for its excellent absorbance of visible solar light and applications in photovoltaic devices.
Cesium Lead Chloride (CsPbCl₃): Used in optoelectronic applications due to its high photoluminescence quantum yield.
Uniqueness of Cesium Lead Tribromide
This compound stands out due to its high stability, efficient photoluminescence, and versatility in various applications. Its ability to maintain high photoluminescence quantum yield even after prolonged storage under ambient conditions makes it a preferred choice for optoelectronic devices .
Propiedades
IUPAC Name |
cesium;lead(2+);tribromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Cs.Pb/h3*1H;;/q;;;+1;+2/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUQQTUFOHZBMY-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Cs+].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3CsPb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Cesium lead tribromide exhibits excellent optoelectronic properties such as high photoluminescence quantum yield, tunable band gap, and strong light absorption. [, , ] These properties make it suitable for applications like solar cells, LEDs, and photodetectors. [, , , , ]
A: CsPbBr3 typically crystallizes in the orthorhombic Pnma structure. [] This structure can be retained even after processing methods like aerosol deposition. [] Maintaining this structure is crucial as it directly influences the material's optical and electronic properties, impacting its performance in devices.
A: Mobile ions in CsPbBr3 can screen the gate potential, hindering the development of efficient field-effect transistors (FETs). [] This screening effect makes it difficult to modulate the electronic current at room temperature.
A: One strategy involves using an auxiliary ferroelectric gate made of poly(vinylidenefluoride-co-trifluoroethylene) [P(VDF-TrFE)]. [] This gate attracts mobile ions away from the main gate interface, allowing for better control of the electronic current.
A: Traditional gold and silver electrodes, while commonly used, can be expensive and lead to device degradation. [] Single-walled carbon nanotube (SWCNT) thin films offer a cost-effective and chemically inert alternative, leading to highly responsive and flexible photodetectors with improved stability. []
A: Yes, the band gap of this compound nanocrystals can be tuned by controlling synthesis parameters. For instance, varying the liquid slug velocity during colloidal synthesis can result in bandgap tunability from 2.43 eV (510 nm) to 2.52 eV (494 nm). []
A: Cesium lead trihalide nanocrystals exhibit a phenomenon called "optical cooling." [] This occurs due to one-photon up-conversion photoluminescence, where the emitted photon has higher energy than the absorbed photon, leading to a net decrease in the material's temperature. [] This finding has implications for thermal management in optoelectronic devices.
A: While both materials exhibit similar interfacial heat transfer rates, formamidinium lead tribromide (FAPbBr3) shows slower thermal equilibration due to the presence of organic cations. [] This difference stems from the slow thermal population of higher-energy phonon modes associated with the organic cation in FAPbBr3. []
A: Vacuum-assisted processing allows for controlled crystallization kinetics during thin film fabrication. [] This results in dense, uniform films with efficient energy funneling, leading to enhanced performance in light-emitting diodes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)
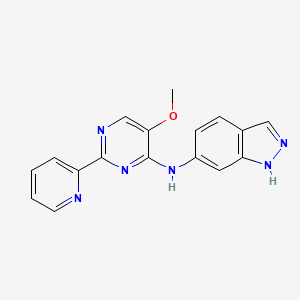

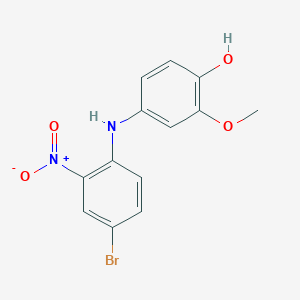
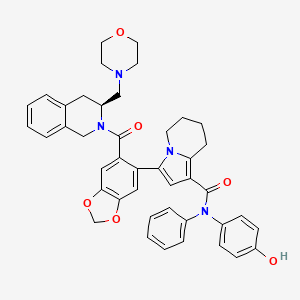
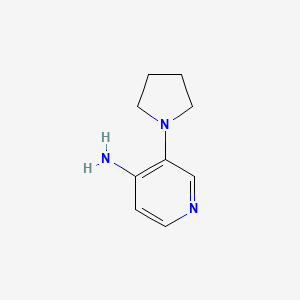
![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)
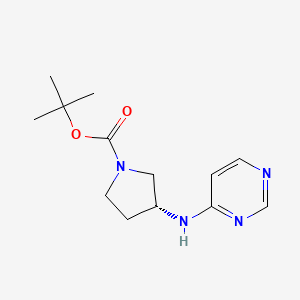

![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)
